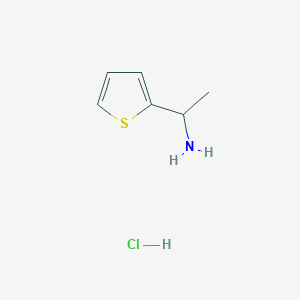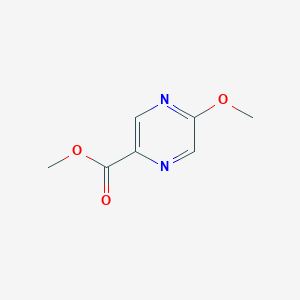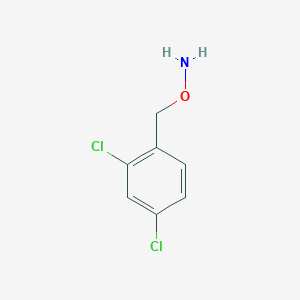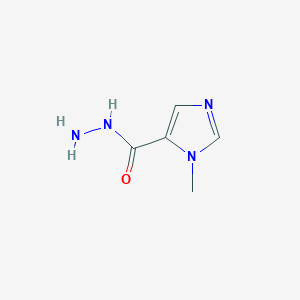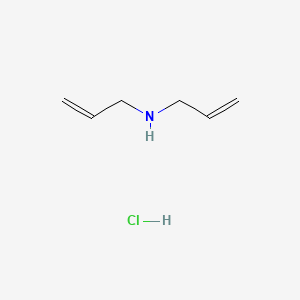
Diallylamine hydrochloride
Descripción general
Descripción
Diallylamine hydrochloride is an organic compound with the formula C6H12ClN . It is a colorless liquid with an ammonia-like odor . It is multifunctional, featuring a secondary amine and two alkene groups . It is used in the production of N,N-diallyldichloroacetamide and N,N-diallyldimethylammonium chloride .
Synthesis Analysis
Diallylamine hydrochloride can be synthesized by pumping diallylamine into a kettle and stirring. The temperature of the kettle is lowered to below 20 °C using jacket cooling water. Hydrochloric acid is then slowly added at normal pressure. The molar ratio of N-methyldiallylamine to hydrochloric acid is 1:1. The mixture is kept for 1-2 hours after the dropwise addition, and the reaction is completed to obtain diallylamine hydrochloride .Molecular Structure Analysis
The molecular structure of Diallylamine hydrochloride is C6H12ClN . In the solid state, diallylamine forms supramolecular helices with four molecules per pitch that are held together by hydrogen bonding .Chemical Reactions Analysis
Diallylamine hydrochloride undergoes various chemical reactions, such as addition, substitution, and polymerization . In solvent acetone, ethyl ester hydrochloride of N,N-diallylmethionine I having sulfide motifs underwent alternate cyclopolymerization with SO2 to give copolymer II .Physical And Chemical Properties Analysis
Diallylamine hydrochloride has a molecular weight of 133.62 g/mol . It appears as a liquid with a disagreeable odor . It is less dense than water and may be toxic by inhalation and skin absorption .Aplicaciones Científicas De Investigación
Formation of Supramolecular Helices
In the solid state, Diallylamine forms supramolecular helices with four molecules per pitch that are held together by hydrogen bonding . The helical structure is the result of competing length scales at which hydrogen bonding and second-neighbour Van-der-Waals interactions occur . This unique property can be utilized in the design and synthesis of new materials with specific properties.
Graft Copolymerization onto Starch
Diallylamine has been used in the graft copolymerization onto starch backbone . The graft copolymerization (St-g-DAA) occurred using redox initiators (potassium persulfate/sodium bisulfite). The graft parameters have been studied to obtain the maximum percentage graft . This application is particularly useful in water treatment, which involves the removal of Cu (II) ions from aqueous solution .
Cyclopolymerization
The growing interest in diallylamines in recent years is a consequence of the discovery of the cyclopolymerization of diallyl dimethylammonium chloride (DADMAC) to a water-soluble cyclopolymer . This process can be used to create new types of polymers with unique properties.
Thermal Property Investigation
The thermal property of the synthesized copolymer was investigated to adjust the copolymer to water treatment . This can help in the development of more efficient and effective water treatment processes.
Antibacterial Activity
The grafted copolymer (St-g-DAA) showed better antibacterial activity than native starch . This suggests potential applications in the development of new antibacterial agents.
Material Science
The unique helical structure of Diallylamine can be exploited in material science for the development of new materials with specific properties .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-prop-2-enylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-3-5-7-6-4-2;/h3-4,7H,1-2,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNOBXVHZYGUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26063-69-4 | |
| Record name | Poly(diallylammonium chloride) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50334807 | |
| Record name | Diallylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallylamine hydrochloride | |
CAS RN |
6147-66-6 | |
| Record name | Diallylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6147-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propen-1-amine, N-2-propen-1-yl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6954CKA5LK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


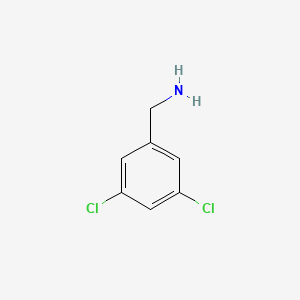



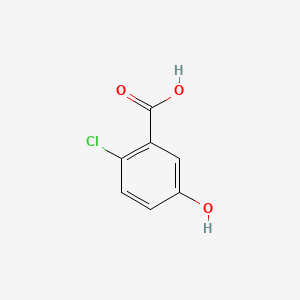
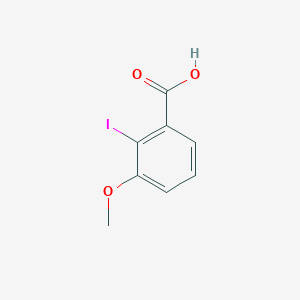
![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)
